

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride salt properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,3-Dihydrospiro[indene-1,4'-piperidine]
Cat. No.:	B1315926

[Get Quote](#)

An In-depth Technical Guide on **2,3-Dihydrospiro[indene-1,4'-piperidine]** Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, pharmacological activity, and safety considerations for **2,3-Dihydrospiro[indene-1,4'-piperidine]** hydrochloride.

Physicochemical Properties

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClN⁺[1]. It is the hydrochloride salt form of the free base, **2,3-Dihydrospiro[indene-1,4'-piperidine]**. The core structure features an indene group fused with a piperidine ring in a spiro configuration.

Table 1: Physicochemical Data

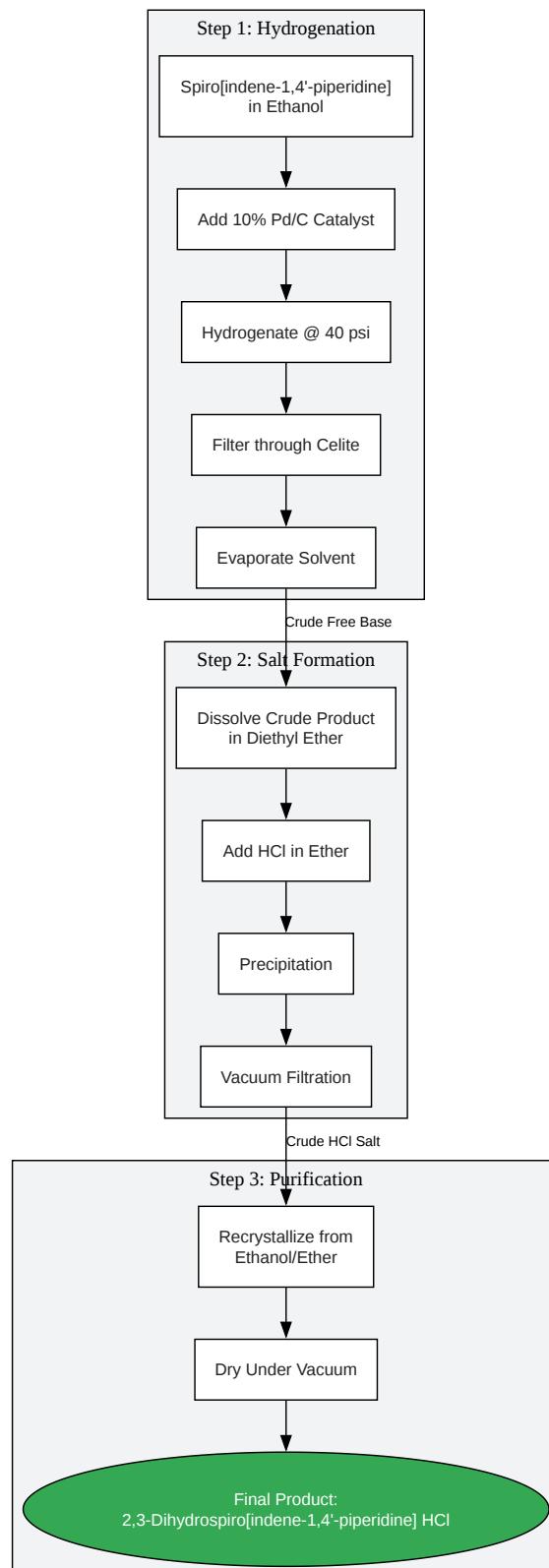
The following table summarizes the key computed physicochemical properties for the parent compound.

Property	Value	Source
Molecular Formula	C13H18CIN	[1]
Molecular Weight	223.74 g/mol	[1]
Exact Mass	223.1127672 g/mol	[1]
Monoisotopic Mass	223.1127672 g/mol	[1]
Topological Polar Surface Area	12 Å ²	[2]
Heavy Atom Count	15	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]
CAS Number	96651-85-3	[3]

Synthesis and Experimental Protocols

The synthesis of **2,3-Dihydrospiro[indene-1,4'-piperidine]** hydrochloride typically involves the catalytic hydrogenation of the unsaturated precursor, Spiro[indene-1,4'-piperidine], followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis via Catalytic Hydrogenation


This protocol is based on a general method for the reduction of a similar spiro-indene compound[\[4\]](#).

- Hydrogenation of the Alkene Precursor:
 - To a solution of Spiro[indene-1,4'-piperidine] (1.0 eq) in a suitable solvent such as absolute ethanol (10-20 mL per gram of substrate), add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

- Place the reaction mixture in a hydrogenation apparatus.
- Purge the system with hydrogen gas and then maintain a hydrogen pressure of 40-50 psi.
- Stir the reaction vigorously at room temperature for 3-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
- Filter the mixture through a pad of Celite or Solka-floc to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude **2,3-Dihydrospiro[indene-1,4'-piperidine]** free base.

- Formation of the Hydrochloride Salt:
 - Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
 - To this solution, add a solution of hydrochloric acid (1.1 eq) in diethyl ether (e.g., 2M solution) dropwise with stirring.
 - A precipitate of **2,3-Dihydrospiro[indene-1,4'-piperidine]** hydrochloride should form immediately.
 - Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
 - Collect the solid product by vacuum filtration.
 - Wash the solid with cold diethyl ether to remove any non-polar impurities.
- Purification:
 - The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product of high purity.

- Dry the purified product under vacuum.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,3-Dihydrospiro[indene-1,4'-piperidine] HCl**.

Pharmacological Properties and Mechanism of Action

While direct pharmacological data for the dihydro- variant is limited, extensive research on the parent spiro[1H-indene-1,4'-piperidine] scaffold provides strong evidence for its biological targets. Derivatives of this class are known to be potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2)[\[5\]](#).

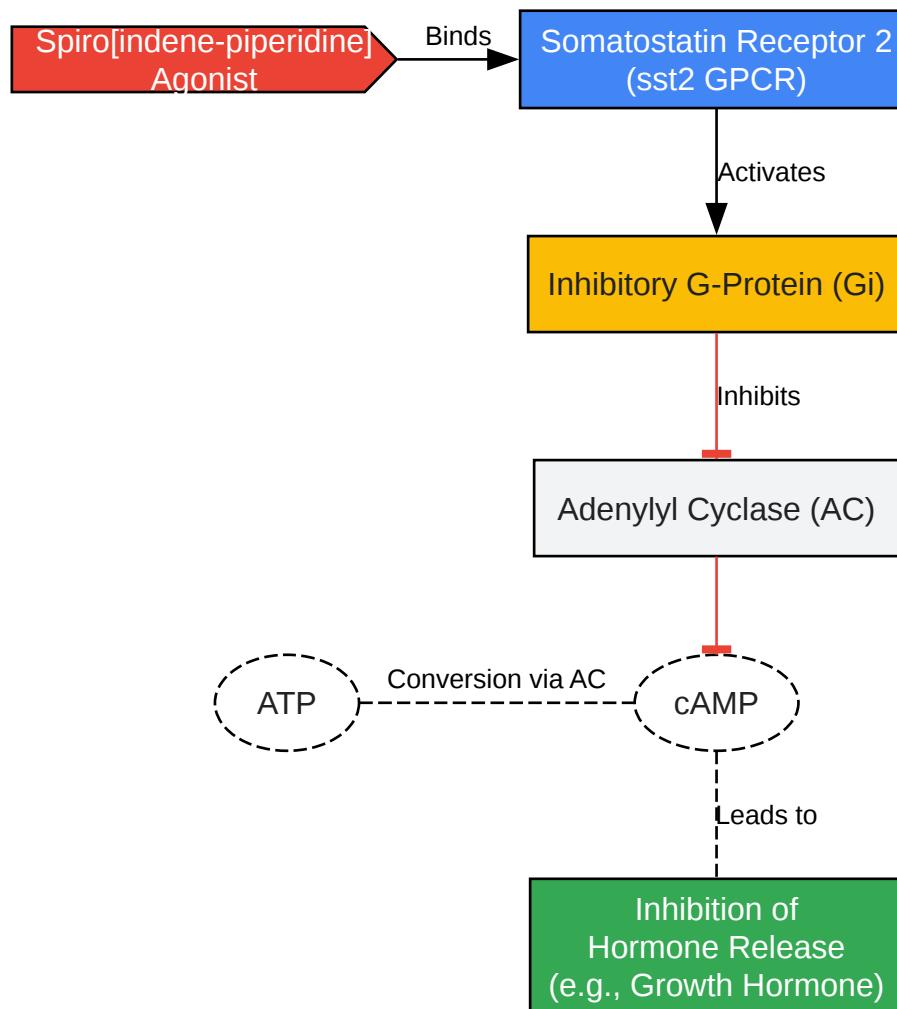

The piperidine moiety is a common scaffold in many pharmacologically active compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and anti-diabetic effects[\[6\]](#). Agonism at the sst2 receptor is known to inhibit the release of numerous hormones, including growth hormone (GH) and glucagon[\[5\]](#).

Table 2: Potential Pharmacological Profile

Target	Activity	Potential Therapeutic Application	Reference
Somatostatin Receptor 2 (sst2)	Selective Agonist	Acromegaly, Neuroendocrine Tumors	[5]
Adenylyl Cyclase	Inhibition (downstream of sst2)	Modulation of cAMP-mediated pathways	[5]

Mechanism of Action: sst2 Signaling Pathway

As an agonist, **2,3-Dihydrospiro[indene-1,4'-piperidine]** is hypothesized to bind to the sst2 receptor, a G-protein coupled receptor (GPCR). This binding event activates the inhibitory G-protein, Gi. The activated α -subunit of Gi then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling mediates the downstream physiological effects, such as the inhibition of hormone secretion[\[5\]](#).

[Click to download full resolution via product page](#)

Caption: Postulated sst2 receptor signaling pathway.

Safety and Handling

Specific toxicology data for **2,3-Dihydrospiro[indene-1,4'-piperidine]** hydrochloride is not readily available. However, based on safety data sheets for structurally related piperidine and indene compounds, certain precautions are warranted. A related spiro[indene-piperidine] derivative is classified as an oral acute toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A)[7]. The parent piperidine heterocycle is known to be toxic and corrosive[8][9].

General Safety Precautions:

- Handling: Use in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing[7].
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or a face shield[7].
- First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7].
- First Aid (Skin): In case of skin contact, wash off with soap and plenty of water.
- First Aid (Ingestion): If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride | C13H18ClN | CID 22509327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. prepchem.com [prepchem.com]
- 5. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride salt properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315926#2-3-dihydrospiro-indene-1-4-piperidine-hydrochloride-salt-properties\]](https://www.benchchem.com/product/b1315926#2-3-dihydrospiro-indene-1-4-piperidine-hydrochloride-salt-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com